Cresol Cresol 2-Methylphenol, also known as ortho-cresol or 2-cresol, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2-Methylphenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Methylphenol has been detected in multiple biofluids, such as feces, urine, and blood. 2-Methylphenol exists in all eukaryotes, ranging from yeast to humans. 2-Methylphenol is also a parent compound for other transformation products, including but not limited to, 4-chloro-2-methylphenol, O-cresol hydrogen sulfate, and 1-(2-methylphenyl)glycerol. 2-Methylphenol is a medicinal, musty, and phenolic tasting compound that can be found in a number of food items such as yellow bell pepper, pepper (c. annuum), tea, and garden tomato (var. ). This makes 2-methylphenol a potential biomarker for the consumption of these food products. 2-Methylphenol is a potentially toxic compound.
O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199°F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.
Brand Name: Vulcanchem
CAS No.: 1319-77-3
VCID: VC0524444
InChI: InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
SMILES: CC1=CC=CC=C1O
Molecular Formula: C7H8O
CH3C6H4OH
C7H8O
Molecular Weight: 108.14 g/mol

Cresol

CAS No.: 1319-77-3

Inhibitors

VCID: VC0524444

Molecular Formula: C7H8O
CH3C6H4OH
C7H8O

Molecular Weight: 108.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cresol - 1319-77-3

CAS No. 1319-77-3
Product Name Cresol
Molecular Formula C7H8O
CH3C6H4OH
C7H8O
Molecular Weight 108.14 g/mol
IUPAC Name 2-methylphenol
Standard InChI InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
Standard InChIKey QWVGKYWNOKOFNN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1O
Canonical SMILES CC1=CC=CC=C1O
Appearance Solid powder
Boiling Point 376 °F at 760 mm Hg (EPA, 1998)
191.0 °C
191 °C
376°F
Colorform Crystals in liquid becoming dark with age and exposure to light and air
White crystals [Note: A liquid above 88 degrees F]
Colorless, yellowish, or pinkish crystals
Density 1.047 at 68 °F (EPA, 1998)
d204 1.05
1.047 at 20 °C/4 °C
1.05 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.041-1.046
1.05
Flash Point 177.8 to 181.4 °F (EPA, 1998)
81.0 °C (177.8 °F) - closed cup
178 °F (81 °C) (Closed cup)
81 °C c.c.
178°F
Melting Point 88 °F (EPA, 1998)
29.8 °C
Mp 30 °
31.0 °C
29.8°C
31 °C
88°F
Physical Description O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199°F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
Liquid
Liquid; OtherSolid
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
Colourless to pale brown crystals
White crystals with a sweet, tarry odor. [Note: A liquid above 88°F.]
Description 2-Methylphenol, also known as ortho-cresol or 2-cresol, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2-Methylphenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Methylphenol has been detected in multiple biofluids, such as feces, urine, and blood. 2-Methylphenol exists in all eukaryotes, ranging from yeast to humans. 2-Methylphenol is also a parent compound for other transformation products, including but not limited to, 4-chloro-2-methylphenol, O-cresol hydrogen sulfate, and 1-(2-methylphenyl)glycerol. 2-Methylphenol is a medicinal, musty, and phenolic tasting compound that can be found in a number of food items such as yellow bell pepper, pepper (c. annuum), tea, and garden tomato (var. ). This makes 2-methylphenol a potential biomarker for the consumption of these food products. 2-Methylphenol is a potentially toxic compound.
O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199°F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
O-cresol is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 3235-09-4 (potassium salt)
4549-72-8 (hydrochloride salt)
67674-51-5 (ammonium salt)
Shelf Life Stable under recommended storage conditions.
Crystals or liquid darken with exposure to air and light.
Solubility less than 1 mg/mL at 66° F (NTP, 1992)
0.24 M
25.9 mg/mL at 25 °C
In water, 2.59X10+4 mg/L at 25 °C
Soluble in about 40 parts water.
Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides.
Miscible with acetone, benzene and carbon tetrachloride
Soluble in vegetable oils
Solubility in water, g/100ml at 25 °C: 2.5 (moderate)
soluble in water
very soluble (in ethanol)
2%
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-cresol
2-cresol, ammonium salt
2-cresol, potassium salt
2-cresol, sodium salt
2-methylphenol
o-cresol
ortho-cresol
Vapor Density 3.72 (EPA, 1998) (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7
Vapor Pressure 1 mm Hg at 100.76 °F (EPA, 1998)
0.30 mmHg
0.18 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 33
(77°F): 0.29 mmHg
Reference 1: Chen X, Gao S, Ruan M, Chen S, Xu J, Xing X, Pan X, Mei C, Mao Z. Shen-Shuai-Ning granule decreased serum concentrations of indoxyl sulfate in uremic patients undergoing peritoneal dialysis. Biosci Rep. 2018 Jun 19. pii: BSR20171694. doi: 10.1042/BSR20171694. [Epub ahead of print] PubMed PMID: 29921575.
2: Silva RE, Baldim JL, Chagas-Paula DA, Soares MG, Lago JHG, Gonçalves RV, Novaes RD. Predictive metabolic signatures of end-stage renal disease: a multivariate analysis of population-based data. Biochimie. 2018 Jun 15. pii: S0300-9084(18)30166-4. doi: 10.1016/j.biochi.2018.06.009. [Epub ahead of print] PubMed PMID: 29913183.
3: Beaumont M, Neyrinck AM, Olivares M, Rodriguez J, de Rocca Serra A, Roumain M, Bindels LB, Cani PD, Evenepoel P, Muccioli GG, Demoulin JB, Delzenne NM. The gut microbiota metabolite indole alleviates liver inflammation in mice. FASEB J. 2018 Jun 15:fj201800544. doi: 10.1096/fj.201800544. [Epub ahead of print] PubMed PMID: 29906245.
4: Fatihi S, Mols P. [About a cresol intoxication]. Rev Med Brux. 2018 May 30. doi: 10.30637/2018.17-020. [Epub ahead of print] French. PubMed PMID: 29869478.
5: Steglich M, Hofmann JD, Helmecke J, Sikorski J, Spröer C, Riedel T, Bunk B, Overmann J, Neumann-Schaal M, Nübel U. Convergent Loss of ABC Transporter Genes From Clostridioides difficile Genomes Is Associated With Impaired Tyrosine Uptake and p-Cresol Production. Front Microbiol. 2018 May 8;9:901. doi: 10.3389/fmicb.2018.00901. eCollection 2018. PubMed PMID: 29867812; PubMed Central PMCID: PMC5951980.
6: Mair RD, Sirich TL, Meyer TW. Uremic Toxin Clearance and Cardiovascular Toxicities. Toxins (Basel). 2018 Jun 2;10(6). pii: E226. doi: 10.3390/toxins10060226. Review. PubMed PMID: 29865226.
7: Franchi O, Bovio P, Ortega-Martínez E, Rosenkranz F, Chamy R. Active and total microbial community dynamics and the role of functional genes bamA and mcrA during anaerobic digestion of phenol and p-cresol. Bioresour Technol. 2018 May 18;264:290-297. doi: 10.1016/j.biortech.2018.05.060. [Epub ahead of print] PubMed PMID: 29852419.
8: Kelly RS, Sordillo JE, Lasky-Su J, Dahlin A, Perng W, Rifas-Shiman SL, Weiss ST, Gold DR, Litonjua AA, Hivert MF, Oken E, Wu AC. Plasma Metabolite Profiles in Children with Current Asthma. Clin Exp Allergy. 2018 May 28. doi: 10.1111/cea.13183. [Epub ahead of print] PubMed PMID: 29808611.
9: Chen Z, Li X, Hu D, Cui Y, Gu F, Jia F, Xiao T, Su H, Xu J, Wang H, Wu P, Zhang Y, Jiang N. Performance and methane fermentation characteristics of a pilot scale anaerobic membrane bioreactor (AnMBR) for treating pharmaceutical wastewater containing m-cresol (MC) and iso-propyl alcohol (IPA). Chemosphere. 2018 Sep;206:750-758. doi: 10.1016/j.chemosphere.2018.05.008. Epub 2018 May 11. PubMed PMID: 29793067.
10: Vigil-Castillo HH, Hernández-Ramírez A, Guzmán-Mar JL, Ramos-Delgado NA, Villanueva-Rodríguez M. Performance of Bi(2)O(3)/TiO(2) prepared by sol-gel on p-Cresol degradation under solar and visible light. Environ Sci Pollut Res Int. 2018 May 21. doi: 10.1007/s11356-018-2212-y. [Epub ahead of print] PubMed PMID: 29781061.
11: Chiou K, Byun S, Kim J, Huang J. Additive-free carbon nanotube dispersions, pastes, gels, and doughs in cresols. Proc Natl Acad Sci U S A. 2018 May 29;115(22):5703-5708. doi: 10.1073/pnas.1800298115. Epub 2018 May 14. PubMed PMID: 29760075; PubMed Central PMCID: PMC5984515.
12: Ning P, Zheng Y, Luo Q, Liu X, Kang Y, Zhang Y, Zhang R, Xu Y, Yang D, Xi W, Wang K, Chen Y, An S, Gao Z. Metabolic profiles in community-acquired pneumonia: developing assessment tools for disease severity. Crit Care. 2018 May 14;22(1):130. doi: 10.1186/s13054-018-2049-2. PubMed PMID: 29759075; PubMed Central PMCID: PMC5952829.
13: Martínez-Jardines M, Pérez-Alfaro E, González-Robles RO, Texier AC, Cuervo-López F. Decrease of inhibitory effect of 2-chlorophenol on nitrification in sequencing batch reactors. Environ Technol. 2018 May 24:1-12. doi: 10.1080/09593330.2018.1476594. [Epub ahead of print] PubMed PMID: 29757088.
14: Del Galdo S, Mancini G, Daidone I, Zanetti Polzi L, Amadei A, Barone V. Tyrosine absorption spectroscopy: Backbone protonation effects on the side chain electronic properties. J Comput Chem. 2018 May 14. doi: 10.1002/jcc.25351. [Epub ahead of print] PubMed PMID: 29756218.
15: Ose R, Hirano K, Maeno S, Nakagawa J, Salminen S, Tochio T, Endo A. The ability of human intestinal anaerobes to metabolize different oligosaccharides: Novel means for microbiota modulation? Anaerobe. 2018 Jun;51:110-119. doi: 10.1016/j.anaerobe.2018.04.018. Epub 2018 May 5. PubMed PMID: 29734011.
16: Leong SC, Sao JN, Taussig A, Plummer NS, Meyer TW, Sirich TL. Residual Function Effectively Controls Plasma Concentrations of Secreted Solutes in Patients on Twice Weekly Hemodialysis. J Am Soc Nephrol. 2018 May 4. pii: ASN.2018010081. doi: 10.1681/ASN.2018010081. [Epub ahead of print] PubMed PMID: 29728422.
17: Riedel TP, DeMarini DM, Zavala J, Warren SH, Corse EW, Offenberg JH, Kleindienst TE, Lewandowski M. Mutagenic atmospheres resulting from the photooxidation of aromatic hydrocarbon and NO(x) mixtures. Atmos Environ (1994). 2018 Apr;178:164-172. PubMed PMID: 29725240; PubMed Central PMCID: PMC5921836.
18: Vila Cuenca M, van Bezu J, Beelen RHJ, Vervloet MG, Hordijk PL. Stabilization of cell-cell junctions by active vitamin D ameliorates uraemia-induced loss of human endothelial barrier function. Nephrol Dial Transplant. 2018 Apr 30. doi: 10.1093/ndt/gfy111. [Epub ahead of print] PubMed PMID: 29718431.
19: Zou W, Wen X, Xie C, Nie L, Zhou Q, Chen X, Fang C, Wang Y, Zhang L. LC-Q-TOF-MS based plasma metabolomic profile of subclinical pelvic inflammatory disease: A pilot study. Clin Chim Acta. 2018 Aug;483:164-169. doi: 10.1016/j.cca.2018.04.034. Epub 2018 Apr 27. PubMed PMID: 29709453.
20: Liu J, Shi CS. [Comparative study of pain releasing effect of two approaches to acute pulpitis in the night emergency]. Shanghai Kou Qiang Yi Xue. 2017 Dec;26(6):669-671. Chinese. PubMed PMID: 29691569.
PubChem Compound 335
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator